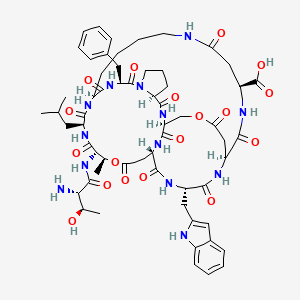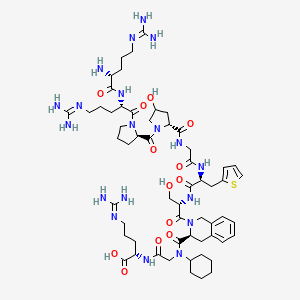
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, is a synthetic organic compound known for its complex molecular structure and potential applications in various scientific research fields. Its unique arrangement of functional groups and stereochemistry make it a subject of interest in the study of chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Key steps include the esterification of 2-Naphthaleneacetic acid with 6-methoxy-alpha-methyl alcohol, followed by the introduction of nitrooxy groups. Common reagents used in these reactions are acid chlorides, catalysts like Lewis acids, and nitrating agents.
Industrial Production Methods
While specific industrial production methods for this compound might not be documented extensively, general practices would include batch processing in controlled environments, ensuring high purity and yield. Scaling up laboratory procedures to industrial scales often requires optimization of reaction parameters and rigorous quality control.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids, bases
Major Products Formed
Major products depend on the specific reactions and conditions applied. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with altered functional groups.
Scientific Research Applications
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, is utilized in various research fields:
Chemistry: Studying its reactivity and synthesizing derivatives for materials science.
Biology: Investigating its interactions with biological molecules and potential effects on cellular processes.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Potential use in manufacturing specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, potentially including enzymes and receptors. Its nitrooxy groups may participate in redox reactions, influencing biological pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid derivatives
6-Methoxy-alpha-methyl- derivatives
Compounds with nitrooxy functional groups
Highlighting Uniqueness
Compared to similar compounds, 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (2R)-2,3-bis(nitrooxy)propyl ester, (alphaS)-, exhibits unique reactivity due to its specific functional groups and stereochemistry. This distinct arrangement allows it to participate in a broader range of chemical reactions and potentially exhibit unique biological activities.
By now, you've gotten a detailed view into this intriguing compound and how it stands out within the vast world of organic chemistry. If there's another topic that sparks your curiosity, I'm all ears!
Properties
CAS No. |
646509-43-5 |
|---|---|
Molecular Formula |
C17H18N2O9 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[(2R)-2,3-dinitrooxypropyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C17H18N2O9/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)17(20)26-9-16(28-19(23)24)10-27-18(21)22/h3-8,11,16H,9-10H2,1-2H3/t11-,16+/m0/s1 |
InChI Key |
DHMLCNFGWGUOSW-MEDUHNTESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC[C@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)
![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
![2-[11-[3-(Diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B10837821.png)
![4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
